ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 422533-58-2
VCID: VC4535950
InChI: InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25)
SMILES: CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52

ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate

CAS No.: 422533-58-2

Cat. No.: VC4535950

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.52

* For research use only. Not for human or veterinary use.

ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate - 422533-58-2

Specification

CAS No. 422533-58-2
Molecular Formula C22H25N3O4S
Molecular Weight 427.52
IUPAC Name ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25)
Standard InChI Key FHKUNPPIIQVPBA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Molecular Properties

The molecular structure of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate (C₂₃H₂₆N₄O₄S) features a quinazoline core substituted at position 2 with a sulfanylacetate group and at position 4 with a 2-(3,4-dimethoxyphenyl)ethylamino side chain. The quinazoline ring system is planar, with the sulfanylacetate and ethylamino groups introducing steric and electronic modifications that influence its reactivity and interactions with biological targets .

Stereoelectronic Features

The dimethoxyphenyl moiety contributes electron-donating methoxy groups, enhancing the compound’s potential for π-π stacking and hydrogen bonding. The sulfanylacetate ester introduces a polarizable sulfur atom, which may facilitate nucleophilic substitution reactions or serve as a hydrogen bond acceptor . The ethylamino linker between the quinazoline and dimethoxyphenyl groups provides conformational flexibility, potentially enabling optimal binding to enzyme active sites .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₆N₄O₄S
Molecular Weight454.54 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (O, N, S atoms)
Rotatable Bonds8
Topological Polar Surface118 Ų

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate likely follows a multi-step protocol analogous to methods described for related quinazoline derivatives . A proposed route involves:

  • Quinazoline Core Formation: Condensation of anthranilic acid with a thiourea derivative to yield 2-mercaptoquinazolin-4-one.

  • N-Alkylation: Reaction of the quinazolin-4-one with 2-(3,4-dimethoxyphenyl)ethylamine to introduce the ethylamino side chain.

  • Sulfanylacetate Esterification: Treatment with ethyl chloroacetate in the presence of a base to attach the sulfanylacetate group .

Key intermediates and reaction conditions are summarized below:

Table 2: Hypothetical Synthetic Steps

StepReactantReagent/ConditionsProduct
1Anthranilic acidPhenyl isothiocyanate, EtOH2-Mercapto-3-phenylquinazolin-4-one
22-Mercaptoquinazolin-4-one2-(3,4-Dimethoxyphenyl)ethylamine, DMF4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}quinazolin-2-thiol
3Intermediate from Step 2Ethyl chloroacetate, K₂CO₃Target Compound

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous quinazoline derivatives exhibit characteristic spectral features :

  • IR Spectroscopy: A strong absorption band near 1730 cm⁻¹ corresponding to the ester carbonyl (C=O) group. The NH stretch of the ethylamino group appears as a broad peak around 3300 cm⁻¹.

  • ¹H NMR: Signals for the dimethoxyphenyl group (δ 6.8–7.1 ppm, aromatic protons), methoxy groups (δ 3.8 ppm, singlet), and ethylamino linker (δ 2.8–3.2 ppm, multiplet). The sulfanylacetate methylene protons resonate as a singlet near δ 4.1 ppm .

Challenges and Future Directions

Despite its promising scaffold, further studies are required to:

  • Optimize synthetic yields and purity.

  • Evaluate in vitro potency against cancer cell lines and microbial pathogens.

  • Assess pharmacokinetic properties, including metabolic stability and bioavailability.

Computational modeling and structure-activity relationship (SAR) studies could prioritize derivatives for experimental validation.

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